molecular formula C7H14ClNO3 B14020003 Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B14020003
M. Wt: 195.64 g/mol
InChI Key: NSMMWYHDNYTZAD-KGZKBUQUSA-N
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Description

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of ethyl 4-hydroxy-3-pyrrolidinecarboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a model compound in pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacturing of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-3-pyrrolidinecarboxylate
  • Ethyl 3-hydroxy-4-pyrrolidinecarboxylate
  • Ethyl 4-hydroxy-2-pyrrolidinecarboxylate

Uniqueness

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. This configuration may enhance its reactivity and interaction with molecular targets compared to its cis or other isomeric forms .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

NSMMWYHDNYTZAD-KGZKBUQUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1O.Cl

Canonical SMILES

CCOC(=O)C1CNCC1O.Cl

Origin of Product

United States

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